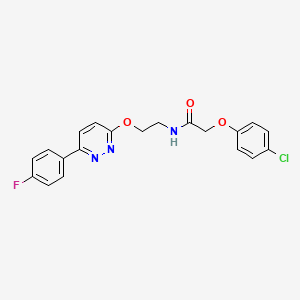

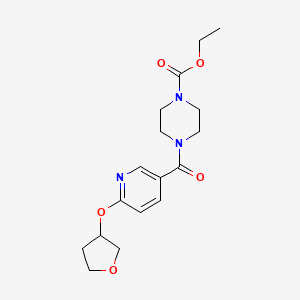

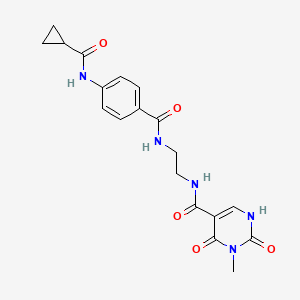

![molecular formula C14H10ClN3O2S B2552075 2-chloro-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide CAS No. 954672-90-3](/img/structure/B2552075.png)

2-chloro-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-chloro-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide" is a chemical entity that belongs to the class of thiazolo[3,2-a]pyrimidinones. These compounds are of interest due to their potential biological activities, which include antimicrobial and anticancer properties. The structure of this compound suggests that it may have been synthesized as part of a study on fused thiazolo[3,2-a]pyrimidinones, which are known to be formed using N-aryl-2-chloroacetamides as electrophilic building blocks .

Synthesis Analysis

The synthesis of related thiazolo[3,2-a]pyrimidinones typically involves the use of doubly electrophilic building blocks such as 2-chloro-N-phenylacetamide and N-(benzo[d]thiazol-2-yl)-2-chloroacetamide . These starting materials facilitate the formation of the ring-annulated thiazolo[3,2-a]pyrimidinone products through a reaction that eliminates a by-product like aniline or 2-aminobenzothiazole. The synthesis yields are generally acceptable, and the structure of the products is confirmed through analytical and spectral studies, including single crystal X-ray data .

Molecular Structure Analysis

The molecular structure of thiazolo[3,2-a]pyrimidinones is characterized by a fused ring system that includes a thiazole ring and a pyrimidinone moiety. The presence of substituents such as the chloro group and the benzamide moiety in the compound of interest suggests a complex molecular architecture that could be crucial for its biological activity. Single crystal X-ray data is often used to confirm the exact structure of such compounds .

Chemical Reactions Analysis

Thiazolo[3,2-a]pyrimidinones can undergo various chemical reactions depending on their substituents. For instance, the reaction of N,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides with ethyl chloroacetate leads to the formation of N,5-diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides . This suggests that the compound could also participate in similar reactions, potentially leading to the formation of derivatives with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolo[3,2-a]pyrimidinones are influenced by their molecular structure. The presence of electronegative groups such as chloro and the aromatic benzamide can affect properties like solubility, melting point, and reactivity. The antimicrobial activity of some synthesized thiazolo[3,2-a]pyrimidinones indicates that these compounds could interact with biological systems, which is also a reflection of their chemical properties . Additionally, the interaction of related compounds with bovine serum albumin through binding studies suggests that the compound of interest may also exhibit similar interactions, which could be relevant for its pharmacokinetic properties .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Synthesis of Novel Derivatives : Research has explored the synthesis of novel heterocyclic compounds derived from thiazolopyrimidines, which have shown significant anti-inflammatory, analgesic, and COX-2 inhibitory activities. These compounds are synthesized through reactions involving visnaginone, khellinone, and thioxopyrimidine derivatives, highlighting a rich chemistry for potential therapeutic applications (Abu‐Hashem et al., 2020).

Antimicrobial and Antifungal Activities : Certain thiazolopyrimidine derivatives have been found to exhibit remarkable antimicrobial and antifungal properties. This includes compounds synthesized from 4-chloro-2-methylthio-benzo[h]pyrimido[4,5-b]quinolines and pyrido[2,3-d]pyrimidines, showcasing their potential as leads in the development of new antimicrobial agents (El-Gazzar et al., 2008).

Anticancer and Antiallergic Properties : Compounds related to thiazolopyrimidines have been evaluated for their anticancer and antiallergic activities. For instance, benzamide-based 5-aminopyrazoles and their fused heterocycles have shown significant antiavian influenza virus activity, suggesting their potential in antiviral and anticancer research (Hebishy et al., 2020).

Chemical Properties and Applications

Chemical Synthesis and Reactivity : The chemical reactivity of thiazolopyrimidine derivatives has been exploited for the synthesis of various fused and binary heterocyclic compounds. These synthetic pathways involve alkylation, cyclization, and condensation reactions, yielding compounds with potential pharmacological activities, including antitumor and antioxidant properties (Janardhan et al., 2014).

Pharmacological Screening : The synthesized thiazolopyrimidine derivatives undergo extensive pharmacological screening to evaluate their biological activities. This includes assessing their COX-2 inhibitory, analgesic, anti-inflammatory, antimicrobial, antifungal, and anticancer activities. Such studies are crucial for understanding the therapeutic potential and mechanism of action of these compounds (Sawant et al., 2012).

Eigenschaften

IUPAC Name |

2-chloro-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O2S/c1-8-11(13(20)18-6-7-21-14(18)16-8)17-12(19)9-4-2-3-5-10(9)15/h2-7H,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAJZSCXXNSVHDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

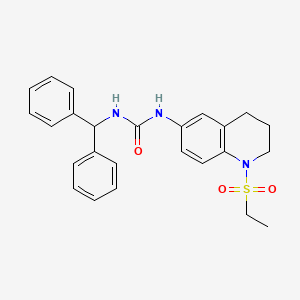

![ethyl 2-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2551993.png)

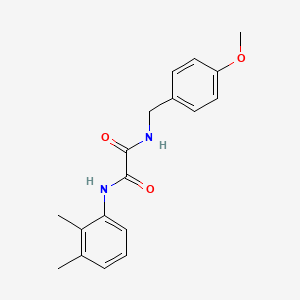

![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(furan-2-ylmethyl)benzamide](/img/structure/B2551996.png)

![N-[(1-But-3-enyltriazol-4-yl)methyl]prop-2-enamide](/img/structure/B2552011.png)

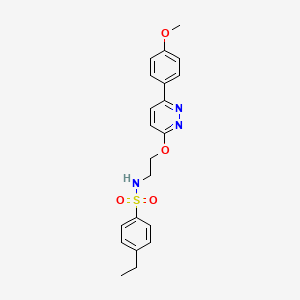

![3-((4-(3-methoxyphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B2552015.png)